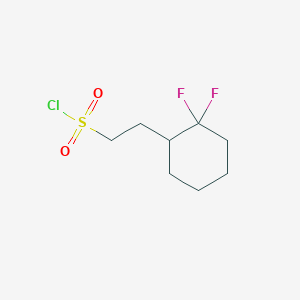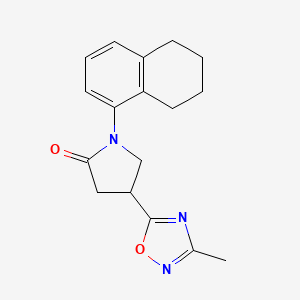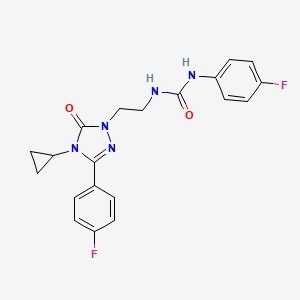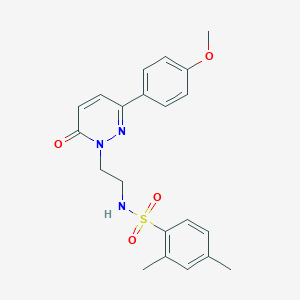![molecular formula C18H11F3N2O4 B2982220 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477857-04-8](/img/structure/B2982220.png)
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyrimidinetrione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, including the formation of the trifluoromethyl group and the pyrimidinetrione core. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for specific targets . This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- **5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
- **5-(Trifluoromethyl)-2-pyridone
- **5-3-(Trifluoromethyl)phenyl-2-furoic acid
Uniqueness
Compared to similar compounds, 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the trifluoromethyl group and the pyrimidinetrione core enhances its stability, reactivity, and potential for diverse applications .
Propiedades
IUPAC Name |
5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-5-3-6-12(9-11)27-14-7-2-1-4-10(14)8-13-15(24)22-17(26)23-16(13)25/h1-9H,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUKEOBXGLFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)
![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)
![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)

